8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Overview
Description
8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of concentrated sulfuric acid (98%) to mediate the intramolecular cyclization of penta-2,4-dienamides . Another approach includes the photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform as a chlorine source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination reactions typically yield chlorinated derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 8-hydroxyjulolidine
- Quinoxalin-2(1H)-ones
- Quinolone derivatives
Uniqueness
What sets 8-(chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its specific structural features, such as the chloroacetyl group and the pyrroloquinoline core. These features confer unique chemical properties and potential biological activities that are distinct from other quinoline derivatives .
Properties
IUPAC Name |
6-(2-chloroacetyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-7-11(16)9-4-8-2-1-3-15-12(17)6-10(5-9)13(8)15/h4-5H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFPREPGGHPLOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)C(=O)CCl)CC(=O)N3C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156126 | |
Record name | 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49673739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847744-24-5 | |
Record name | 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847744-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(2-Chloroacetyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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